1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957768
InChI: InChI=1S/C27H23ClN2O5/c1-3-4-13-34-20-11-9-16(14-21(20)33-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3
SMILES:
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol

1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14957768

Molecular Formula: C27H23ClN2O5

Molecular Weight: 490.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C27H23ClN2O5
Molecular Weight 490.9 g/mol
IUPAC Name 1-(4-butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C27H23ClN2O5/c1-3-4-13-34-20-11-9-16(14-21(20)33-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3
Standard InChI Key LUPRROOJXPABRT-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)OC

Introduction

1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of tricyclic compounds. It features a diverse array of functional groups, including butoxy, methoxy, chloropyridine, and pyrrole moieties, which contribute to its potential pharmacological applications. This compound is of interest due to its unique structural characteristics and biological activity, making it a candidate for the treatment of various diseases.

Structural Characteristics

The compound's structure includes a chromeno[2,3-c]pyrrole core, which is a fused ring system consisting of a chromene and a pyrrole ring. The presence of a butoxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring, along with a 5-chloropyridin-2-yl group, enhances its chemical diversity and potential biological activity .

Synthesis

The synthesis of 1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach includes the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired bonds. Purification techniques like silica gel chromatography are often employed to isolate the final product from reaction mixtures.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, such as substituted phenols and pyridine derivatives.

  • Ring Formation: The chromeno[2,3-c]pyrrole core is formed through a series of condensation reactions, potentially involving the use of catalysts.

  • Functional Group Introduction: The butoxy and methoxy groups are introduced through etherification reactions, while the chloropyridin-2-yl group is attached via a suitable coupling reaction.

  • Purification: The final product is purified using techniques such as silica gel chromatography.

Biological Activity

Compounds with similar structures to 1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione often exhibit activity against a range of bacterial strains, suggesting potential applications in antimicrobial therapy. Further research is needed to fully explore its efficacy and safety profile.

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